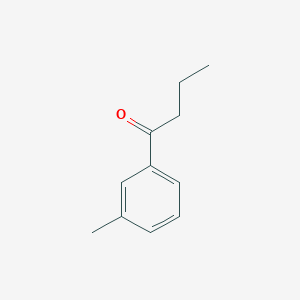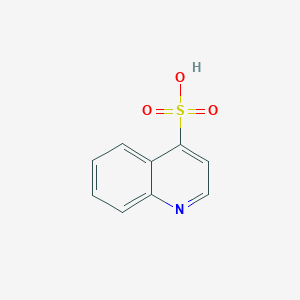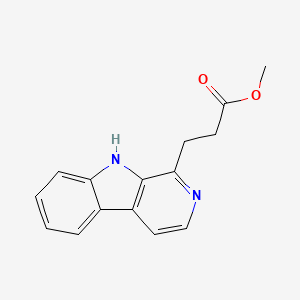
Infractin
Übersicht
Beschreibung
methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate is an organic compound classified as a harmala alkaloidThe molecular formula of methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate is C15H14N2O2, and it has a molecular weight of 254.3 g/mol . This compound is typically found in the barks of Picrasma quassioides .
Wissenschaftliche Forschungsanwendungen
methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and reaction mechanism studies.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate involves several steps. One of the methods includes the alkylation of the dilithium derivative of 5-hexynoic acid with a specific reagent, followed by esterification to produce methyl 10-hydroxy-5-decyonate. This intermediate is then converted into an azide, which is selectively hydrogenated using Lindlar palladium catalyst to yield the amino ester .
Industrial Production Methods
Industrial production of methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate typically involves extraction from natural sources such as the barks of Picrasma quassioides. The extraction process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone .
Analyse Chemischer Reaktionen
Types of Reactions
methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wirkmechanismus
The mechanism of action of methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate is similar to other harmala alkaloids, such as harmine and harmaline. it is unique in its specific molecular structure and the particular biological activities it exhibits. Other similar compounds include:
Harmine: Another harmala alkaloid with psychoactive properties.
Harmaline: Known for its use in traditional medicine and psychoactive effects.
Manzamine C: A β-carboline alkaloid with antitumor activity.
methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate stands out due to its specific applications in life sciences research and its unique chemical properties.
Eigenschaften
IUPAC Name |
methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-14(18)7-6-13-15-11(8-9-16-13)10-4-2-3-5-12(10)17-15/h2-5,8-9,17H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWBIIGDWQBZJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC=CC2=C1NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238426 | |
| Record name | Methyl 3-(9H-pyrido(3,4-b)indol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91147-07-8 | |
| Record name | Methyl 3-(9H-pyrido(3,4-b)indol-1-yl)propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091147078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-(9H-pyrido(3,4-b)indol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Infractin and how does it compare to similar compounds?
A1: this compound is a β-carboline alkaloid. Its structure is closely related to Manzamine C, differing only in the macrocyclic amine substituent attached to the β-carboline core. While Manzamine C possesses a complex macrocycle, this compound has a simpler pyrrolidine ring in its place. [] This structural similarity is reflected in their shared synthetic pathway. [] Another related compound, 6-Hydroxythis compound, features an additional hydroxyl group on the β-carboline moiety. []
Q2: Has this compound shown any promising biological activities?
A2: While this compound itself has not been extensively studied for biological activity, its structural analog, Manzamine C, exhibits notable antitumor activity. [] This suggests that this compound, with its similar structure, could also possess interesting biological properties worthy of further investigation. In addition, this compound has been identified as a phosphodiesterase inhibitor. []
Q3: Where has this compound been found in nature?
A3: this compound has been isolated from the stems of the plant Brucea mollis. [] This plant is known to be a source of various indole alkaloids. Notably, this compound was found alongside other interesting compounds like bruceolline O and canthin-6-one derivatives. []
Q4: What analytical techniques are used to identify and characterize this compound?
A4: this compound's discovery and characterization relied heavily on chromatographic techniques, including column chromatography utilizing silica gel and Sephadex LH-20, as well as preparative HPLC. [] These methods allowed for the isolation and purification of this compound from complex plant extracts. Additionally, spectroscopic methods were essential for structure elucidation. While specific spectroscopic data for this compound is not provided in the provided abstracts, it's safe to assume techniques like NMR and mass spectrometry were employed, as is standard practice for natural product characterization. []
Q5: Are there any known synthetic routes to produce this compound?
A5: Yes, a synthetic route for this compound has been developed. [] The synthesis leverages common organic reactions like alkylation, esterification, azide formation, reduction, and cyclization. The β-carboline core is constructed via condensation and dehydrogenation reactions. Notably, this synthetic route can be adapted to produce Manzamine C and 6-Hydroxythis compound by modifying the amine used in the final amide formation and reduction steps. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


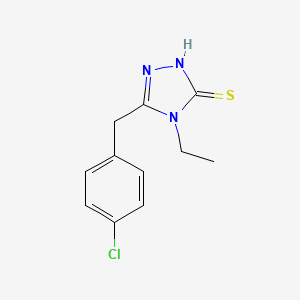
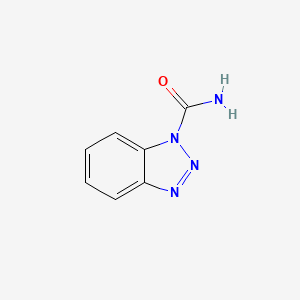
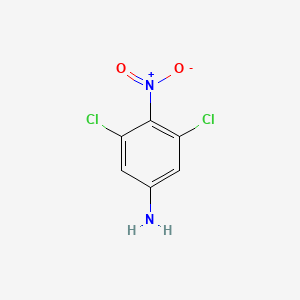
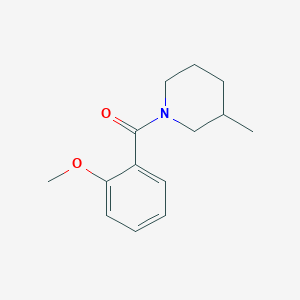

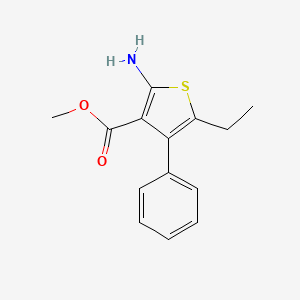



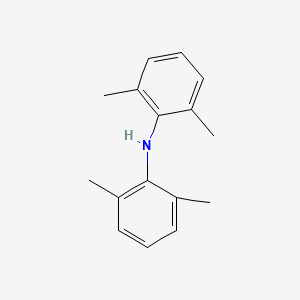
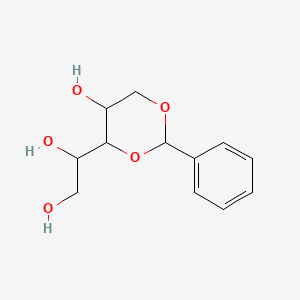
![2-[[3,5-Dihydroxy-6-phenylmethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1609106.png)
